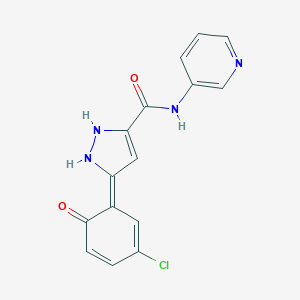
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biological sciences. This compound is a pyrazole-based molecule that has been synthesized through a specific method and has shown promising results in various studies.
作用機序
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways that are essential for the survival and growth of cancer cells. It has been found to target various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide in lab experiments include its high potency and specificity, as well as its ability to target multiple signaling pathways involved in cancer and neurodegenerative diseases. However, its limitations include its low solubility and stability, as well as potential toxicity and side effects.
将来の方向性
There are several future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide. These include further optimization of its chemical structure to improve its solubility and stability, as well as the development of new delivery methods to enhance its efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate its potential applications in other diseases and to elucidate its mechanisms of action in more detail.
合成法
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the reaction of pyridine-3-carboxaldehyde and 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene hydrazinecarboxamide in the presence of a catalyst. The resulting product is then purified and isolated through various techniques such as column chromatography and recrystallization.
科学的研究の応用
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential applications in medicine and biological sciences. It has been found to exhibit significant activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, it has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C15H11ClN4O2 |
|---|---|
分子量 |
314.72 g/mol |
IUPAC名 |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-9-3-4-14(21)11(6-9)12-7-13(20-19-12)15(22)18-10-2-1-5-17-8-10/h1-8,19-20H,(H,18,22)/b12-11- |
InChIキー |
SLECQWOKYMFFAF-QXMHVHEDSA-N |
異性体SMILES |
C1=CC(=CN=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2 |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
正規SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)




![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)